molecular formula C16H11FN2OS B3020605 2-(2-Fluorophenyl)iminochromene-3-carbothioamide CAS No. 899219-10-4

2-(2-Fluorophenyl)iminochromene-3-carbothioamide

Cat. No. B3020605
CAS RN: 899219-10-4
M. Wt: 298.34
InChI Key: PUDMTVXLVKARSC-MNDPQUGUSA-N
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Description

“2-(2-Fluorophenyl)iminochromene-3-carbothioamide” is a chemical compound with the molecular formula C16H11FN2O2 . It is a derivative of 2-aminochromenes , which are of great interest due to their diverse biological activity .


Synthesis Analysis

The synthesis of 2-aminochromene derivatives, such as “2-(2-Fluorophenyl)iminochromene-3-carbothioamide”, is commonly described in the literature as the three-component reactions of salicylic aldehyde, malononitrile, and СН acids . The starting 2-iminochromenes are readily accessible from the corresponding salicylic aldehydes and quaternary cyanomethyl pyridinium salts .


Molecular Structure Analysis

The detailed analysis of the molecular structure showed that the bicyclic fragment is planar with the accuracy of 0.009 Å, and the dihedral angle between the benzene ring C12/C13/C14/C15/C16/C17) and the chromone skeleton is 75°. The bond length of C–F is 1.351 (1) Å .


Chemical Reactions Analysis

The reaction of 1-(2-imino-2H-chromen-3-yl)pyridinium perchlorates and nitromethane by the action of DBU at reflux in trifluoroethanol leads to 2-amino-4-(nitromethylidene)chromenes as a result of the elimination of pyridine . The reaction is tolerant to substituents of different nature (alkyl, alkoxy, halogen); a limitation is the presence of strong electron-withdrawing substituents in the benzene ring of chromene .

Future Directions

The future directions in the study of “2-(2-Fluorophenyl)iminochromene-3-carbothioamide” and similar compounds could involve further exploration of their synthesis methods , investigation of their biological activities , and development of their potential applications in various fields such as medicinal chemistry .

properties

IUPAC Name

2-(2-fluorophenyl)iminochromene-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2OS/c17-12-6-2-3-7-13(12)19-16-11(15(18)21)9-10-5-1-4-8-14(10)20-16/h1-9H,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDMTVXLVKARSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3F)O2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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